2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine
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Overview
Description
2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. The compound consists of a pyrazolo[1,5-a]pyrazine moiety linked to a piperidine ring, which is further connected to a pyrimidine ring through a methoxy group. This intricate structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides concise access to the pyrazolo[1,5-a]pyrazine core. The piperidine ring can be introduced through nucleophilic substitution reactions, and the final methoxy linkage to the pyrimidine ring is achieved via etherification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .
Scientific Research Applications
2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for studying intracellular processes.
Industry: Utilized in the development of organic light-emitting devices and other optical applications.
Mechanism of Action
The mechanism of action of 2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting biochemical pathways essential for the survival of pathogens. Additionally, its fluorescent properties allow it to be used as a probe for monitoring cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but lacks the piperidine and pyrimidine moieties.
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: Similar in structure but with different functional groups and biological activities.
Uniqueness
2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine is unique due to its combination of the pyrazolo[1,5-a]pyrazine, piperidine, and pyrimidine rings, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-3-13(12-23-16-18-5-2-6-19-16)11-21(9-1)15-14-4-7-20-22(14)10-8-17-15/h2,4-8,10,13H,1,3,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDRMXKMHJTRKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=CC=N3)COC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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